3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride
Overview
Description
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride is a heterocyclic compound that contains both isoxazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride typically involves the formation of the isoxazole and thiadiazole rings followed by the introduction of the carbonyl chloride group. One common synthetic route includes:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with a suitable carbonyl compound under oxidative conditions.
Introduction of the Carbonyl Chloride Group: This step typically involves the reaction of the isoxazole-thiadiazole intermediate with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): or
Amines, Alcohols, and Thiols: Used in nucleophilic substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH₄) for reduction reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes or as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride depends on its specific application. In medicinal chemistry, for example, the compound may act by inhibiting a particular enzyme or receptor, thereby modulating a biological pathway. The isoxazole and thiadiazole rings can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarboxamide
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 2-Bromo-5-methyl-1,3,4-thiadiazole
Uniqueness
3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride is unique due to the presence of both isoxazole and thiadiazole rings in its structure, which can confer distinct chemical and biological properties. The carbonyl chloride group also provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-methyl-5-(4-methylthiadiazol-5-yl)-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c1-3-5(8(9)13)6(14-11-3)7-4(2)10-12-15-7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNHDDQNUFULTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=C(C(=NO2)C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380158 | |
Record name | 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-48-3 | |
Record name | 3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-4-isoxazolecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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